molecular formula C11H21ClN2O2 B6188226 tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride CAS No. 2639462-93-2

tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride

Cat. No. B6188226
CAS RN: 2639462-93-2
M. Wt: 248.7
InChI Key:
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Description

Tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride is a synthetic compound . It is a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase . The primary amine-protected version of this compound is used in the preparation of 2-azabicyclo[2.2.1]heptan-4-amine .


Synthesis Analysis

The synthesis of this compound involves methods for preparing 2-azabicyclo[2.2.1]heptan-4-amine . The process also involves the preparation of novel intermediate compounds and their enantiomers for use in preparing the target 2-azabicyclo[2.2.1]heptanyl compounds .


Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O2 . The structure includes a bicyclic heptane ring with an amine group and a carbamate group attached .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of 2-azabicyclo[2.2.1]heptan-4-amine . This is a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride involves the reaction of tert-butyl carbamate with 2-azabicyclo[2.2.1]heptane-4-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "tert-butyl carbamate", "2-azabicyclo[2.2.1]heptane-4-carboxylic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-azabicyclo[2.2.1]heptane-4-carboxylic acid in a suitable solvent, such as dichloromethane or ethyl acetate.", "Step 2: Add tert-butyl carbamate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the solvent under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in a suitable solvent, such as ethanol or methanol.", "Step 5: Add hydrochloric acid to the reaction mixture and stir at room temperature for several hours.", "Step 6: Remove the solvent under reduced pressure to obtain the hydrochloride salt of tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate." ] }

CAS RN

2639462-93-2

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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